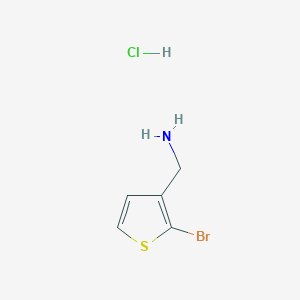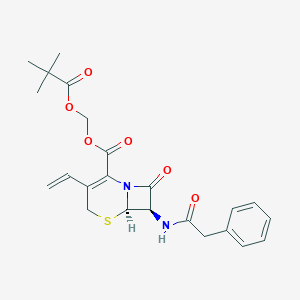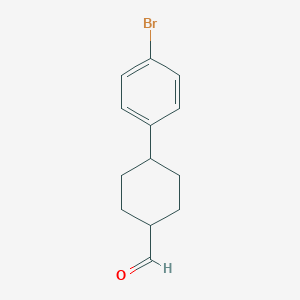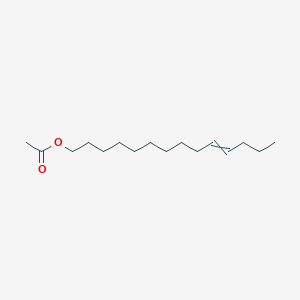
D-glucosamine-6-phosphate
Overview
Description
Glucosamine-6-phosphate (hydrate) is a monosaccharide derivative that plays a crucial role in the hexosamine biosynthetic pathway. It is an intermediate in the synthesis of various biomolecules, including glycosaminoglycans, which are essential components of cartilage and other connective tissues. The compound is known for its involvement in cellular processes related to metabolism and structural integrity.
Mechanism of Action
Target of Action
D-Glucosamine-6-phosphate primarily targets the enzyme Glucosamine-6-phosphate deaminase (NagB) . NagB plays a crucial role in the metabolism of N-acetylglucosamine (GlcNAc), influencing its direction . It is also involved in the biosynthesis of hexosamine across various species, including Escherichia coli, fungi, and humans .
Mode of Action
This compound interacts with NagB, facilitating the conversion of this compound (GlcN6P) to D-fructose-6-phosphate (Fru6P) with the release of ammonia . The key residues Lys194, His130, Arg127, Thr38, and Ser37 stabilize GlcN6P in the active site through hydrogen bond interactions . This interaction guides the subsequent enzymatic reaction .
Biochemical Pathways
This compound is a monosaccharide intermediate of the hexosamine biosynthetic pathway (HBP) . It is formed from D-fructose-6-phosphate by glucosamine-6-phosphate synthase (GlmS) in the presence of glutamine . It is a precursor in the biosynthesis of uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc), a substrate for protein glycosylation and a component of bacterial cell walls .
Pharmacokinetics
It’s worth noting that glucosamine, a related compound, is commonly used as a dietary supplement for joint health . More research is needed to understand the ADME properties of this compound.
Result of Action
The action of this compound results in the conversion of GlcN6P to Fru6P, releasing ammonia . This process influences the direction of GlcNAc metabolism . It also contributes to cell membrane stability and has been associated with regenerative medicine .
Action Environment
The action of this compound is influenced by the environment within the active site of NagB . The pKa of the amine group in GlcN6P is altered by the active site environment, affecting the recognition and delivery process of GlcN6P . More research is needed to understand how other environmental factors influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
D-glucosamine-6-phosphate is involved in several biochemical reactions. It is produced during the hexosamine biosynthesis pathway by the enzyme glucosamine-6-phosphate deaminase from the substrates fructose-6-phosphate and glutamine . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it binds to the GlmS riboswitch, a ribozyme located in the 5’-UTR of the gene encoding GlmS, which inhibits GlmS production and decreases this compound levels . Additionally, it is a substrate for N-acetyl-D-glucosamine kinase, which converts it into N-acetyl-D-glucosamine-6-phosphate .
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it is a precursor in the biosynthesis of UDP-GlcNAc, which is involved in protein glycosylation, a critical process for cell signaling and function . Moreover, this compound has been shown to impact the production of bacterial cell walls, highlighting its importance in cellular structure and integrity .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules. It binds to the GlmS riboswitch, inhibiting the production of GlmS and subsequently decreasing the levels of this compound . This compound also acts as a substrate for enzymes such as glucosamine-6-phosphate synthase and N-acetyl-D-glucosamine kinase, facilitating the conversion of fructose-6-phosphate and glutamine into this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is greater than that of its sodium salt . Long-term studies have shown that this compound can influence cellular function, including changes in gene expression and metabolic activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to positively influence cellular processes such as protein glycosylation and bacterial cell wall formation At higher doses, there may be toxic or adverse effects, although specific studies on dosage thresholds and toxicity are limited
Metabolic Pathways
This compound is involved in the hexosamine biosynthetic pathway. It is formed from D-fructose-6-phosphate by glucosamine-6-phosphate synthase in the presence of glutamine . This compound is a precursor in the biosynthesis of UDP-GlcNAc, which is essential for protein glycosylation and bacterial cell wall formation . Additionally, it interacts with enzymes such as N-acetyl-D-glucosamine kinase, which converts it into N-acetyl-D-glucosamine-6-phosphate .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound can affect its activity and function, influencing cellular processes such as protein glycosylation and bacterial cell wall formation .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its effects on cellular activity and function. Targeting signals and post-translational modifications direct this compound to specific organelles, such as the cytoplasm and the endoplasmic reticulum . This localization is crucial for its role in protein glycosylation and other cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Glucosamine-6-phosphate (hydrate) can be synthesized from D-fructose-6-phosphate through the action of glucosamine-6-phosphate synthase in the presence of glutamine. This enzymatic reaction involves the transfer of an amino group from glutamine to D-fructose-6-phosphate, forming glucosamine-6-phosphate and glutamate .
Industrial Production Methods: Industrial production of glucosamine-6-phosphate often involves microbial fermentation. Specific strains of bacteria or fungi, such as Escherichia coli or Aspergillus niger, are engineered to overproduce the enzyme glucosamine-6-phosphate synthase. The fermentation process is optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Glucosamine-6-phosphate (hydrate) undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form glucosamine-6-phosphate dehydrogenase.
Reduction: Reduction reactions can convert it into various amine derivatives.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Conditions typically involve acidic or basic catalysts to facilitate the replacement of the phosphate group.
Major Products: The major products formed from these reactions include N-acetylglucosamine-6-phosphate and uridine diphosphate-N-acetylglucosamine, both of which are important intermediates in glycosylation processes .
Scientific Research Applications
Glucosamine-6-phosphate (hydrate) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex carbohydrates and glycosaminoglycans.
Biology: The compound is studied for its role in cellular metabolism and signaling pathways.
Comparison with Similar Compounds
N-acetylglucosamine: Another important intermediate in the hexosamine biosynthetic pathway.
Glucosamine: The non-phosphorylated form, commonly used in dietary supplements.
Fructose-6-phosphate: The precursor molecule in the synthesis of glucosamine-6-phosphate.
Uniqueness: Glucosamine-6-phosphate (hydrate) is unique due to its specific role in the biosynthesis of glycosaminoglycans and its involvement in multiple metabolic pathways. Unlike its non-phosphorylated counterpart, it directly participates in the formation of essential biomolecules required for cellular structure and function .
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-amino-2,3,4-trihydroxy-6-oxohexyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14NO8P/c7-3(1-8)5(10)6(11)4(9)2-15-16(12,13)14/h1,3-6,9-11H,2,7H2,(H2,12,13,14)/t3-,4+,5+,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJSSXDYDSUOOZ-SLPGGIOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)N)O)O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3616-42-0 | |
| Record name | D-Glucosamine 6-phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3616-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glucosamine 6-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003616420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-GLUCOSAMINE 6-PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5ANY8MJ8J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















